molecular formula C9H14ClN3OS2 B2738675 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide CAS No. 391875-97-1

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide

Cat. No.: B2738675
CAS No.: 391875-97-1
M. Wt: 279.8
InChI Key: QQLHSCXQKISKGI-UHFFFAOYSA-N
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Description

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butylsulfanyl group and a chloropropanamide moiety attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced by reacting the thiadiazole intermediate with butylthiol in the presence of a suitable catalyst.

    Attachment of the Chloropropanamide Moiety: The final step involves the reaction of the butylsulfanyl-thiadiazole intermediate with 3-chloropropanoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloropropanamide moiety can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the chloropropanamide moiety can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted propanamides with various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.

    Interaction with DNA/RNA: The compound may bind to DNA or RNA, interfering with replication and transcription processes.

    Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3OS2/c1-2-3-6-15-9-13-12-8(16-9)11-7(14)4-5-10/h2-6H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLHSCXQKISKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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